rac 7-Hydroxy Efavirenz-d4 (Major)
CAS No.: 1189857-89-3
Cat. No.: VC0024054
Molecular Formula: C14H9ClF3NO3
Molecular Weight: 335.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189857-89-3 |
|---|---|
| Molecular Formula | C14H9ClF3NO3 |
| Molecular Weight | 335.7 |
| IUPAC Name | 6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
| Standard InChI | InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2 |
| Standard InChI Key | GZMDZAYFVCXHFM-LNLMKGTHSA-N |
| SMILES | C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
rac 7-Hydroxy Efavirenz-d4 (Major) is characterized by its unique molecular structure incorporating four deuterium atoms in the cyclopropyl ring. The compound has a molecular formula of C14H9ClF3NO3 and a molecular weight of 335.70 g/mol . The "rac" designation indicates it exists as a racemic mixture of enantiomers, containing equal proportions of the R and S stereoisomers.
Nomenclature and Identifiers
Several systematic names and identifiers are associated with this compound:
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rac 7-Hydroxy Efavirenz-d4 (Major)
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6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
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6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Structural Features
The compound contains several key structural elements:
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A benzoxazin-2-one core structure
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A trifluoromethyl group at position 4
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A chlorine atom at position 6
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A hydroxyl group at position 7
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A cyclopropyl-d4-ethynyl side chain at position 4
The presence of the deuterium atoms in the cyclopropyl ring provides the critical mass difference necessary for its function as an internal standard in analytical applications without significantly altering the chemical behavior of the molecule.
Relationship to Parent Compound
rac 7-Hydroxy Efavirenz-d4 (Major) is derived from efavirenz, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz exerts its antiviral activity by binding to a hydrophobic pocket in the p66 polymerase domain of HIV reverse transcriptase, approximately 10 Å from the active site, inhibiting viral activity through an allosteric mechanism .
Metabolic Pathways of Efavirenz
Efavirenz undergoes extensive hepatic metabolism primarily through hydroxylation at various positions. Three main hydroxylated metabolites have been identified:
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8-hydroxyefavirenz (major metabolite)
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7-hydroxyefavirenz (minor metabolite)
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8,14-dihydroxyefavirenz (secondary metabolite)
Enzymatic Contributions to Metabolite Formation
Table 1: Enzymes Involved in Efavirenz Hydroxylation Pathways
The formation of 7-hydroxyefavirenz becomes more prominent in individuals with genetic polymorphisms affecting CYP2B6 activity, where diminished CYP2B6 function unmasks the influence of CYP2A6 on efavirenz metabolism and disposition .
Analytical Applications
Role as Internal Standard
rac 7-Hydroxy Efavirenz-d4 (Major) serves a crucial function in analytical chemistry as an internal standard for the quantification of 7-hydroxyefavirenz in biological samples. The four deuterium atoms incorporated into the cyclopropyl ring provide sufficient mass difference for mass spectrometric discrimination without significantly altering the compound's chromatographic behavior.
Sample Preparation and Analysis
When analyzing efavirenz metabolites in biological samples, rac 7-Hydroxy Efavirenz-d4 (Major) is typically added to samples prior to extraction and processing. Standard analytical protocols often involve:
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Sample preparation using solid-phase extraction or liquid-liquid extraction
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Chromatographic separation (typically HPLC or UPLC)
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Detection via mass spectrometry (MS/MS)
The use of this deuterated standard compensates for variations in extraction efficiency, ionization suppression, and instrumental fluctuations, enabling accurate quantification of 7-hydroxyefavirenz concentrations.
Pharmacokinetic Significance
Relevance to Efavirenz Metabolism Studies
Understanding the formation and disposition of 7-hydroxyefavirenz is important for comprehensive characterization of efavirenz pharmacokinetics, particularly in studies involving drug-drug interactions or pharmacogenetic variations. The availability of rac 7-Hydroxy Efavirenz-d4 (Major) as a reference standard has facilitated more precise measurements in such research contexts.
| Parameter | Geometric Mean (95% CI) | Coefficient of Variation (%) |
|---|---|---|
| Cmax (ng/mL) | 3257 (2554-4154) | 83 |
| C24h (ng/mL) | 1703 (1180-2457) | 124 |
| AUC0-24 (ng*h/mL) | 52259 (38284-71335) | 107 |
Data from pharmacokinetic study of efavirenz 400 mg once daily
Further Metabolism and Elimination
Glucuronidation Pathways
After hydroxylation, efavirenz metabolites undergo further biotransformation primarily through glucuronidation. Multiple UDP-glucuronosyltransferase (UGT) isoforms can catalyze the glucuronidation of hydroxylated efavirenz metabolites, including UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, and 2B7 .
Excretion Profile
The predominant mode of efavirenz excretion is as glucuronides in the urine, with 8-hydroxyefavirenz-glucuronide being the major metabolite found . While specific data on the elimination of 7-hydroxyefavirenz is limited in the available search results, it likely follows similar excretion pathways after glucuronidation.
Research Applications
Pharmacogenomic Studies
The availability of rac 7-Hydroxy Efavirenz-d4 (Major) has facilitated research into genetic polymorphisms affecting efavirenz metabolism. CYP2A6 genetic variants can influence the formation of 7-hydroxyefavirenz, particularly in individuals with impaired CYP2B6 function due to genetic polymorphisms.
Drug-Drug Interaction Research
Efavirenz is known to interact with numerous drugs, including those used for tuberculosis treatment such as isoniazid and rifampicin. These interactions can alter efavirenz metabolism by inducing or inhibiting cytochrome P450 enzymes. Accurate quantification of metabolites using deuterated standards like rac 7-Hydroxy Efavirenz-d4 (Major) helps characterize these complex interactions.
Experimental Methodologies
In experimental settings, rac 7-Hydroxy Efavirenz-d4 (Major) is commonly employed in conjunction with other deuterated metabolite standards. Research protocols often utilize insect cell expression systems such as Spodoptera frugiperda (Sf9) or Trichoplusia ni cells for production of recombinant cytochrome P450 enzymes to study efavirenz metabolism pathways .
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